SU11657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Aplicaciones Científicas De Investigación
Radiosensitivity in Meningioma Cells : A study by Milker-Zabel et al. (2008) discovered that SU11657 enhances the radiosensitivity of human meningioma cells. This implies that this compound, in combination with radiation, could be more effective in treating meningioma compared to radiation alone (Milker-Zabel et al., 2008).
Trimodal Cancer Treatment : Huber et al. (2005) found that combining this compound with chemotherapy and radiotherapy (trimodal therapy) showed superior anti-tumor and anti-endothelial effects compared to single or dual therapies in vitro and in vivo. This suggests that this compound could be a critical component of comprehensive cancer treatment strategies (Huber et al., 2005).
Effect on Myeloproliferative Disease in Mice : Cain et al. (2004) reported that this compound induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its potential for treating certain hematologic malignancies (Cain et al., 2004).
Neuroblastoma Treatment : Research by Bäckman and Christofferson (2005) indicated that this compound significantly inhibited the growth of neuroblastoma in mice, pointing towards its potential use in treating solid tumors in children (Bäckman & Christofferson, 2005).
Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) found that pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 and KIT mutations, were more sensitive to this compound in vitro. This suggests a potential role for this compound in treating pediatric AML (Goemans et al., 2010).
Combination Therapy for Leukemia : Lee, Ševčíková, and Kogan (2007) demonstrated that this compound, combined with doxorubicin, significantly increased survival in leukemic mice, suggesting that this compound could help overcome resistance to traditional chemotherapy in acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SU11657; SU11657; SU11657. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.